molecular formula C22H25NO3 B352993 1-(3-(2-Isopropyl-5-methylphenoxy)propyl)-7-methylindoline-2,3-dione CAS No. 620932-25-4

1-(3-(2-Isopropyl-5-methylphenoxy)propyl)-7-methylindoline-2,3-dione

Cat. No.: B352993
CAS No.: 620932-25-4
M. Wt: 351.4g/mol
InChI Key: BBJNXWCOXLTCQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(2-Isopropyl-5-methylphenoxy)propyl)-7-methylindoline-2,3-dione is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an indoline-2,3-dione core substituted with a 3-(2-isopropyl-5-methylphenoxy)propyl group. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

The synthesis of 1-(3-(2-Isopropyl-5-methylphenoxy)propyl)-7-methylindoline-2,3-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indoline-2,3-dione Core: This step involves the cyclization of an appropriate precursor to form the indoline-2,3-dione structure.

    Substitution with the Phenoxypropyl Group: The next step involves the introduction of the 3-(2-isopropyl-5-methylphenoxy)propyl group through a nucleophilic substitution reaction. This can be achieved using reagents such as alkyl halides and appropriate bases under controlled conditions.

Industrial production methods for this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

1-(3-(2-Isopropyl-5-methylphenoxy)propyl)-7-methylindoline-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The phenoxypropyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the existing substituents under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-(2-Isopropyl-5-methylphenoxy)propyl)-7-methylindoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress or inflammation, leading to its observed biological effects.

Comparison with Similar Compounds

1-(3-(2-Isopropyl-5-methylphenoxy)propyl)-7-methylindoline-2,3-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its indoline-2,3-dione core, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

7-methyl-1-[3-(5-methyl-2-propan-2-ylphenoxy)propyl]indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO3/c1-14(2)17-10-9-15(3)13-19(17)26-12-6-11-23-20-16(4)7-5-8-18(20)21(24)22(23)25/h5,7-10,13-14H,6,11-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJNXWCOXLTCQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCCN2C3=C(C=CC=C3C(=O)C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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